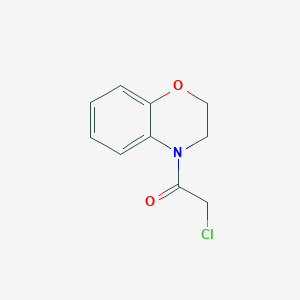

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

説明

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Applications in Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have shown that derivatives of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine possess significant anticancer properties. For instance, a derivative demonstrated an IC50 value ranging from 7.84 to 16.2 µM against several cancer cell lines including PC-3 and MDA-MB-231 .

- The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various bacterial strains. One study found that certain derivatives exhibited broad-spectrum activity against pathogens such as E. coli and S. aureus, with one compound showing a zone of inhibition of 22 mm against E. coli .

- Molecular docking studies indicated strong binding affinities with bacterial DNA gyrase, suggesting a potential mechanism for its antimicrobial action .

- Anti-inflammatory Effects :

Applications in Polymer Science

The benzoxazine structure is valuable in polymer chemistry due to its ability to form thermosetting polymers upon curing. These polymers are characterized by:

- Customizable Properties : Benzoxazines can be tailored for specific applications in coatings and adhesives, offering advantages over traditional phenolic resins.

- Thermal Stability : Polymers derived from benzoxazines exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications in microelectronics and aerospace industries .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions or cyclization processes. The chloroacetyl group allows for further modifications that can enhance biological activity or introduce new functionalities. Notable synthetic routes include:

- Condensation Reactions : These are often used to create derivatives with enhanced properties.

- Cyclization Processes : Employed to form the benzoxazine core from simpler precursors.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

作用機序

The mechanism of action of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.

類似化合物との比較

Similar Compounds

4-(Chloroacetyl)morpholine: This compound is structurally similar but contains a morpholine ring instead of a benzoxazine ring.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and is used in similar applications, such as antimicrobial and anticancer research.

Uniqueness

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This structure allows for the formation of stable polymers and resins with desirable characteristics, making it valuable in materials science. Additionally, its potential as a building block for pharmaceutical agents sets it apart from other similar compounds.

生物活性

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, characterized by its unique structural features that confer significant biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClNO2. The compound features a chloroacetyl group that enhances its reactivity and potential biological efficacy. The presence of the benzoxazine ring contributes to its diverse chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown significant activity against various bacterial and fungal strains. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 1 μg/mL |

| Derivative B | Escherichia coli | 2 μg/mL |

| Derivative C | Candida albicans | 0.5 μg/mL |

These findings suggest that the chloroacetyl substitution plays a crucial role in enhancing the antimicrobial efficacy of the compound .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that certain derivatives can inhibit the growth of human breast adenocarcinoma cell lines. The mechanism of action appears to involve interference with cellular proliferation pathways.

Case Study: Anticancer Evaluation

A recent study assessed the anticancer activity of a specific derivative of this compound against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of treatment. This suggests that modifications to the benzoxazine structure can lead to enhanced anticancer activity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding characteristics of this compound derivatives with various biological targets. These studies reveal promising binding modes with receptors involved in cancer progression and microbial resistance mechanisms. The ability of these compounds to interact with specific enzymes and receptors underscores their potential utility in drug development .

特性

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXQYTQBUEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544873 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22178-82-1 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。